Casecidin 17 -

Casecidin 17

Catalog Number: EVT-246469
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Casecidin 17 is primarily extracted from bovine colostrum and milk proteins. It is produced through enzymatic hydrolysis of casein, particularly using pepsin, which facilitates the release of bioactive peptides from the parent protein structure. Various studies have documented the extraction and characterization of this peptide, highlighting its significance in food science and microbiology .

Classification

Casecidin 17 belongs to a class of compounds known as antimicrobial peptides (AMPs). These peptides are typically cationic and amphiphilic, allowing them to interact effectively with microbial membranes, leading to cell disruption and death. Casecidin 17 specifically falls within the category of milk-derived AMPs, which are gaining attention for their natural antibacterial properties .

Synthesis Analysis

Methods

The synthesis of Casecidin 17 involves several steps:

  1. Enzymatic Hydrolysis: Bovine casein is subjected to enzymatic treatment using pepsin at various pH levels (usually around pH 2.0). This process breaks down the protein into smaller peptide fragments.
  2. Concentration and Purification: Following hydrolysis, the peptide mixture is concentrated and purified through techniques such as ultrafiltration and high-performance liquid chromatography (HPLC) .
  3. Characterization: The resulting peptides are analyzed for their molecular weight and sequence using mass spectrometry techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) .

Technical Details

The extraction process typically involves dissolving caseins in deionized water, adjusting pH with hydrochloric acid, and incubating with pepsin. After enzymolysis, the solution undergoes centrifugation to separate soluble peptides from insoluble materials. The supernatant is then filtered and freeze-dried to yield a dry peptide extract .

Molecular Structure Analysis

Structure

Casecidin 17 has a molecular mass of approximately 1881 Da, with the amino acid sequence YQEPVLGPVRGPFPIIV. This sequence is derived from the C-terminal region of beta-casein .

Data

The structural analysis indicates that Casecidin 17 exhibits an amphiphilic nature, which is crucial for its interaction with bacterial membranes. Its hydrophobic regions facilitate membrane insertion while charged regions enhance solubility in aqueous environments .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Casecidin 17 is its interaction with microbial membranes. The peptide disrupts membrane integrity through various mechanisms, including pore formation and membrane depolarization.

Technical Details

Research indicates that Casecidin 17 can inhibit bacterial growth by binding to lipid bilayers, leading to increased permeability and eventual cell lysis. This action is particularly effective against gram-negative bacteria due to their unique membrane structures .

Mechanism of Action

Process

The mechanism of action for Casecidin 17 involves several key steps:

  1. Membrane Interaction: The cationic nature of Casecidin 17 allows it to bind electrostatically to negatively charged components of bacterial membranes.
  2. Pore Formation: Upon binding, the peptide disrupts membrane integrity by forming pores or channels.
  3. Cell Death: This disruption leads to leakage of cellular contents, loss of membrane potential, and ultimately cell death .

Data

Studies have shown that Casecidin 17 exhibits minimal inhibitory concentrations (MICs) against various pathogens, indicating its potency as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1881 Da.
  • Solubility: Soluble in water due to its amphiphilic nature.
  • Structure: Exhibits an alpha-helical conformation in membrane-mimicking environments.

Chemical Properties

  • Charge: Cationic at physiological pH.
  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that the stability and activity of Casecidin 17 can be influenced by environmental factors such as pH and ionic strength .

Applications

Casecidin 17 has several scientific uses:

  • Antimicrobial Agent: It is utilized in food preservation due to its ability to inhibit pathogenic bacteria.
  • Pharmaceutical Development: Research into its properties has potential implications for developing new antimicrobial therapies.
  • Functional Food Ingredients: Incorporation into dairy products or supplements aimed at enhancing gut health by combating harmful bacteria .
Biosynthesis and Proteolytic Generation of Casecidin 17

Enzymatic Hydrolysis of Bovine β-Casein as a Precursor Protein

Casecidin 17 originates from the proteolytic cleavage of bovine β-casein, which constitutes approximately 35% of the total casein fraction in milk. This phosphoprotein exhibits an intrinsically disordered structure characterized by high proline content and minimal secondary structure, rendering it particularly susceptible to enzymatic hydrolysis [3] [6]. The peptide is liberated from the C-terminal region of β-casein through specific proteolytic events. Bovine β-casein demonstrates significant genetic polymorphism, with over 15 identified variants influencing its susceptibility to enzymatic digestion [10]. Among these, the A1 and A2 variants have garnered particular scientific interest due to a single amino acid substitution at position 67 (Pro67 in A2 versus His67 in A1), which may influence proteolytic cleavage patterns and bioactive peptide yield [10].

The generation of Casecidin 17 occurs optimally under acidic conditions (pH 1.5-3.0) mimicking the gastric environment. Research demonstrates that pepsin serves as the primary enzyme responsible for liberating this peptide from its precursor protein. During in vitro simulations, pepsin cleaves β-casein at specific sites, yielding Casecidin 17 alongside other antimicrobial fragments including β-casein 207-224 [1] [2]. The amphipathic nature of β-casein, with clustered hydrophobic and hydrophilic regions, facilitates this enzymatic process by providing accessible cleavage sites [3] [6]. Casein micelles, the colloidal structures in which β-casein resides, disintegrate under acidic conditions, further enhancing enzymatic accessibility [6].

Table 1: Key Characteristics of Bovine β-Casein as Casecidin 17 Precursor

CharacteristicDetailFunctional Significance
Molecular Weight24 kDaDetermines proteolytic accessibility
Amino Acid Length209 residuesProvides multiple potential cleavage sites
Position in Casecidin 17C-terminal regionSpecific domain for antimicrobial activity
Genetic VariantsA1, A2, A3, B, C, etc.A1/A2 polymorphism affects proteolytic susceptibility
Structural FeaturesIntrinsically disordered proteinEnhances enzymatic accessibility
Micellar OrganizationColloidal calcium phosphate-stabilized aggregatesDissociates at low pH, releasing substrate

Role of Gastrointestinal and Microbial Proteases in Peptide Release

The liberation and modification of Casecidin 17 within the gastrointestinal tract involves a complex protease network extending beyond gastric digestion. Following initial pepsin cleavage in the stomach, pancreatic enzymes including trypsin, chymotrypsin, and elastase further process casein fragments during intestinal transit [5] [9]. However, Casecidin 17 demonstrates notable resistance to these pancreatic proteases, allowing its survival into the lower intestinal tract. This stability is attributed to its proline-rich sequence, which confers structural rigidity and reduces susceptibility to proteolytic degradation [9].

Microbial proteases produced by the gut microbiota significantly contribute to the generation and modification of Casecidin 17. Lactic Acid Bacteria (LAB), particularly those with sophisticated proteolytic systems, express extracellular peptidases that process casein-derived peptides [7]. Specific Bacillus species isolated from dairy environments secrete specialized endoproteases that cleave β-casein at novel sites, potentially enhancing Casecidin 17 yield [4]. Additionally, brush border membrane (BBM) enzymes on intestinal epithelial cells, including aminopeptidases and carboxypeptidases, further truncate Casecidin 17. Research using simulated digestion with BBM enzymes revealed increased free amino acid release and peptide size reduction, indicating terminal cleavage of Casecidin 17 that may influence its bioavailability and functional properties [9].

Table 2: Protease Systems Involved in Casecidin 17 Generation and Modification

Protease SourceKey EnzymesAction on Casecidin 17/Precursor
GastricPepsinPrimary liberation from β-casein at low pH
PancreaticTrypsin, Chymotrypsin, ElastaseLimited degradation due to proline-rich sequence
Brush Border MembraneAminopeptidase N, Carboxypeptidase PN-terminal and C-terminal truncation
Microbial (LAB)Extracellular serine proteases, Cell-envelope proteinasesSecondary cleavage enhancing yield
Bacillus spp.Novel endoproteasesSpecific cleavage generating active fragments

Optimization of In Vitro Digestion Protocols for Enhanced Yield

Research has established pH-dependent optimization as crucial for maximizing Casecidin 17 yield during in vitro simulations. Studies utilizing bovine casein digested with pepsin demonstrated significantly higher peptide yields at pH 1.5-2.0 compared to higher pH conditions (pH 2.5-3.0). This optimization resulted in minimum inhibitory concentration (MIC90) values against Helicobacter pylori that were substantially lower at optimal pH, confirming enhanced bioactivity correlating with yield [1] [2]. The relationship between pH and antimicrobial efficacy demonstrates the critical importance of precise environmental control during hydrolysis.

Beyond pH manipulation, several parameters significantly influence Casecidin 17 production:

  • Enzyme-to-substrate ratio: Research indicates that a 1:33 (w/w) pepsin-to-casein ratio provides optimal cleavage efficiency without excessive fragmentation [1]
  • Temperature optimization: Maintaining enzymatic reactions at 37°C preserves protease activity while preventing protein denaturation [1] [9]
  • Temporal factors: Extended digestion durations (up to 5 hours) increase Casecidin 17 yield, though prolonged incubation risks peptide degradation [1]
  • Post-digestion processing: Techniques including heat inactivation (80°C for 20 minutes), centrifugation, and sequential filtration (0.45μm followed by 0.22μm) effectively recover peptide fractions while removing residual enzymes and larger aggregates [1] [2]

Advanced analytical techniques facilitate precise monitoring of optimization outcomes. MALDI-TOF mass spectrometry enables specific identification of Casecidin 17 within complex digests, while MS/MS Ion Search confirms its amino acid sequence [1] [2]. Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a reliable method for purifying Casecidin 17 from digestion mixtures, with research demonstrating successful isolation of antimicrobial fractions through this methodology [4]. Incorporating brush border membrane enzymes in terminal digestion phases more accurately mimics physiological conditions, though studies note that even optimized in vitro models fail to fully replicate the complex peptide profile observed in human jejunal aspirates following milk consumption [9].

Table 3: Optimization Parameters for Casecidin 17 Production via In Vitro Digestion

ParameterOptimal ConditionEffect on Yield
pH1.5-2.03.5-fold increase compared to pH 3.0
Temperature37°CMaintains enzyme activity without denaturation
Digestion Duration5 hoursMaximizes yield without significant degradation
Enzyme:Substrate Ratio1:33 (pepsin:casein)Balanced cleavage efficiency
Terminal Processing80°C for 20 min (inactivation)Preserves peptide integrity
FiltrationSequential 0.45μm → 0.22μmEfficient recovery of bioactive fraction

Properties

Product Name

Casecidin 17

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